Methyl 4,5-dimethoxy-2-methylbenzoate
Description
Contextual Significance within Aromatic Ester Chemistry and Organic Synthesis
Methyl 4,5-dimethoxy-2-methylbenzoate belongs to the class of organic compounds known as aromatic esters. These compounds are defined by an ester functional group (R-COO-R') attached directly to an aromatic ring. numberanalytics.com Aromatic esters are foundational components in the field of organic synthesis and are significant across various industries. numberanalytics.comnumberanalytics.com Their importance stems from their utility as intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com
The general structure of an aromatic ester, Ar-COO-R, where 'Ar' is an aromatic system and 'R' is an alkyl or aryl group, allows for a wide range of chemical modifications. numberanalytics.com Benzoic acid and its methyl ester derivatives, such as methyl benzoate (B1203000), are particularly valuable classes of compounds that have demonstrated a wide spectrum of activities, making their synthesis a point of focus for organic chemists. researchgate.net The versatility of aromatic esters in chemical reactions—including hydrolysis to produce carboxylic acids and alcohols, reduction to form alcohols, and electrophilic substitution on the aromatic ring—makes them valuable building blocks in synthetic chemistry. numberanalytics.com The presence of multiple substituents on the benzene (B151609) ring of this compound places it as a specialized reagent within this broader class, designed for targeted synthetic applications.
Historical Development of Related Dimethoxybenzoate Derivatives in Academic Research
The study of aromatic esters dates back to their early use in perfumes and fragrances due to their often pleasant scents. numberanalytics.comteachy.ai Over time, academic and industrial research has shifted towards understanding and utilizing their chemical reactivity. The investigation into substituted benzoate derivatives has revealed their presence in natural sources and their potential as key synthetic intermediates.
For instance, research into the chemical constituents of plants like Blumea gigantea has led to the isolation of various benzylbenzoate derivatives, including those with dimethoxy substitutions, such as 2-methoxybenzyl-2,6-dimethoxybenzoate and benzyl-2,6-dimethoxybenzoate. researchgate.net Similarly, Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, has been extracted from Pinus sylvestris. targetmol.com
In synthetic chemistry, dimethoxybenzoate derivatives have served as crucial starting materials. Methyl 3,5-dimethoxybenzoate (B1226732), for example, was employed as a key reagent in the total synthesis of mycophenolic acid, an immunosuppressant drug. sigmaaldrich.com The historical development thus shows a progression from simple esters to more complex, poly-substituted derivatives like this compound, driven by the need for sophisticated building blocks in the synthesis of biologically active molecules and complex natural products.
Structural Features and their Theoretical Implications for Reactivity and Synthetic Design
The chemical behavior of this compound is dictated by its unique arrangement of functional groups on the benzene ring. Its structure consists of a central aromatic ring substituted with a methyl ester group at position C1, a methyl group at C2, and two methoxy (B1213986) groups at C4 and C5.
Table 1: Key Structural Components of this compound
| Component | Position | Chemical Formula | Theoretical Influence on Reactivity |
| Methyl Ester | C1 | -COOCH₃ | Acts as a deactivating, meta-directing group; site for nucleophilic acyl substitution. |
| Methyl Group | C2 | -CH₃ | Weakly activating, ortho/para-directing group; provides steric hindrance to the adjacent C1 ester. |
| Methoxy Group | C4 | -OCH₃ | Strongly activating, ortho/para-directing group due to electron donation via resonance. |
| Methoxy Group | C5 | -OCH₃ | Strongly activating, ortho/para-directing group due to electron donation via resonance. |
The reactivity of the aromatic ring is significantly influenced by the electronic effects of its substituents. The two methoxy groups at the C4 and C5 positions are strong electron-donating groups through resonance (+M effect), which greatly increases the electron density of the benzene ring. The methyl group at C2 is a weak electron-donating group through induction (+I effect). The cumulative effect of these three electron-donating groups makes the aromatic ring highly activated towards electrophilic aromatic substitution reactions. The directing effects of these groups would channel incoming electrophiles primarily to the C6 position, which is ortho to the C5-methoxy group and para to the C2-methyl group.
Conversely, the methyl ester group is an electron-withdrawing and deactivating group. From a synthetic design perspective, its most important feature is its susceptibility to nucleophilic attack at the carbonyl carbon. wikipedia.org However, the adjacent methyl group at the C2 (ortho) position introduces significant steric hindrance. This steric crowding can be expected to reduce the rate of reactions involving the ester functionality, such as hydrolysis or transesterification, when compared to less hindered analogues like Methyl 4,5-dimethoxybenzoate.
Table 2: Physical Properties of Related Benzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methyl Benzoate wikipedia.org | C₈H₈O₂ | 136.15 | 199.6 | -12.5 |
| Methyl 2-methylbenzoate (B1238997) thegoodscentscompany.com | C₉H₁₀O₂ | 150.17 | 215 | N/A |
| Methyl 3,5-dimethoxybenzoate sigmaaldrich.com | C₁₀H₁₂O₄ | 196.20 | 298 | 42-43 |
This combination of electronic activation and specific steric hindrance makes this compound a specialized tool for organic synthesis, allowing for selective reactions on the aromatic ring while offering a degree of protection to the ester group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(13-2)10(14-3)6-8(7)11(12)15-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOEIYAFMONQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4,5 Dimethoxy 2 Methylbenzoate and Its Analogs
Development of Novel Synthetic Pathways to Methyl 4,5-Dimethoxy-2-methylbenzoate
The synthesis of this compound and its derivatives is crucial for accessing a range of potentially biologically active molecules. researchgate.net The primary route typically involves the esterification of the corresponding carboxylic acid, 4,5-dimethoxy-2-methylbenzoic acid. The synthesis of this precursor and its subsequent conversion to the methyl ester are central to obtaining the target compound.
The most common method for synthesizing aromatic esters like this compound from its corresponding carboxylic acid is Fischer-Speier esterification. numberanalytics.commasterorganicchemistry.com This reaction involves heating the carboxylic acid (4,5-dimethoxy-2-methylbenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comlibretexts.org
Mechanism of Carbonyl Activation:
The mechanism of acid-catalyzed esterification hinges on the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com The process involves several reversible steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon by drawing electron density away from it. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This step converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester then loses a proton to a base in the reaction mixture (like water or another molecule of alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org
This equilibrium-driven process often requires the removal of water or the use of excess alcohol to drive the reaction toward the formation of the ester product. libretexts.org
The synthesis of the precursor, 4,5-dimethoxy-2-methylbenzoic acid, and other analogs relies on the regioselective functionalization of a dimethoxybenzene core. The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS). umkc.edu
Alkylation: Friedel-Crafts alkylation can be used to introduce the methyl group onto the dimethoxybenzene ring. For a precursor like 1,4-dimethoxybenzene (B90301), the methoxy groups direct incoming electrophiles to the positions ortho to them (C2, C3, C5, C6). umkc.eduyoutube.com The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene using t-butyl alcohol and sulfuric acid is a well-documented example of this type of EAS reaction. mnstate.edumnstate.edumercer.edu A similar strategy could be employed to introduce a methyl group at the C2 position.
Halogenation: Regioselective bromination of dimethoxybenzene derivatives, such as 1,4-dimethoxy-2,3-dimethylbenzene, can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net This allows for the introduction of a halogen, which can serve as a handle for further functionalization, for instance, in cross-coupling reactions.
Nitration: The nitration of dimethoxybenzene derivatives is highly regioselective. For example, the nitration of 1,4-dimethoxybenzene with nitric acid can yield 2,3-dinitro-1,4-dimethoxybenzene. mdpi.com Studies on the nitration of 1,4-dimethoxybenzene derivatives with nitric and sulfuric acid have shown that reaction conditions can be tuned to favor specific nitro-compounds. mdma.ch Nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to selectively produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com A nitro group can subsequently be reduced to an amine, as demonstrated in the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate from Methyl 4,5-dimethoxy-2-nitrobenzoate using a palladium on carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.com
The regioselectivity in these reactions is often governed by a combination of electronic effects from the existing substituents and steric hindrance. DFT analysis has been used to understand and predict the regioselectivity in the dinitration of 1,4-dimethoxybenzene, suggesting it can be influenced by solvation effects. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering alternative pathways to functionalized aromatic esters. thermofisher.comchemie-brunschwig.ch These methods are particularly useful for creating analogs that are difficult to synthesize via traditional electrophilic substitution.
Commonly used reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst. For instance, a halogenated derivative of methyl 4,5-dimethoxybenzoate could be coupled with an alkylboronic acid to introduce a methyl group or other alkyl/aryl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. It could be used to synthesize amino-substituted analogs of the target compound.
Heck Reaction: This reaction forms a carbon-carbon bond by coupling an unsaturated halide with an alkene using a palladium catalyst. chemie-brunschwig.ch
Recent advancements include the development of novel catalyst systems. For example, a palladium catalyst with a diphosphine ligand (dcypt) has been used in an "ester dance reaction," allowing for the translocation of an ester group on an aromatic ring. waseda.jp Rhodium-catalyzed cycloaddition of diynes provides an efficient route to structurally diverse and highly functionalized benzene (B151609) derivatives. researchgate.net These modern catalytic methods offer high efficiency and functional group tolerance, expanding the synthetic toolbox for creating complex aromatic esters. chemie-brunschwig.ch
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of aromatic esters aims to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous materials. numberanalytics.comnumberanalytics.com
A key focus of green chemistry is replacing hazardous homogeneous catalysts, like sulfuric acid, with more sustainable alternatives for reactions such as esterification. mdpi.comrsc.org
Heterogeneous Solid Acid Catalysts: These catalysts offer significant advantages as they are typically non-corrosive, environmentally benign, and easily separated from the reaction mixture, allowing for reuse and simplified product purification. mdpi.comresearchgate.net Examples include:
Sulfonated Resins: Amberlyst-15 is a commercially available solid acid catalyst suitable for esterification, though it has thermal limitations. mdpi.com
Sulfonated Carbons: Solid acid catalysts synthesized from activated carbon have been developed using sustainable hydrothermal and plasma sulfonation techniques. acs.org These catalysts have shown good stability and activity in esterification reactions. acs.org
Sulfated Zirconia: This solid acid catalyst has demonstrated high yields in the esterification of fatty acids under solvent-free conditions. researchgate.net
The table below summarizes the performance of various sustainable catalysts in esterification reactions.
Table 1: Performance of Sustainable Catalysts in Esterification Reactions
| Catalyst Type | Reactants | Key Findings | Reference |
|---|---|---|---|
| Sulfonic Resins | Oleic acid-glycerol | Conversion values are comparable to those obtained with sulfuric acid. | mdpi.com |
| Plasma Sulfonated GAC | 2-HIBA and ethanol | Retained 75% of its catalytic activity after reuse. | acs.org |
| Sulfated Zirconia (SZr) | Palmitic acid and methanol (B129727) | Achieved 90% yield of methyl palmitate at 60°C under solvent-free conditions. | researchgate.net |
| Bimetallic (RhRu) Clusters | Arenes and carboxylic acids | Highly efficient for aryl ester production using molecular oxygen as the sole oxidant. | labmanager.com |
| Titanium-Bismuth Clusters | Phthalic anhydride (B1165640) and 2-ethylhexanol | Showed greater reactivity and improved hydrolytic stability compared to single-metal titanate catalysts. | acs.org |
Advanced Metallic Catalysts: Recent research has focused on developing novel metallic catalysts for greener ester synthesis. Chemists have created bimetallic rhodium-ruthenium (RhRu) oxide clusters that efficiently catalyze the formation of aryl esters using molecular oxygen as the only oxidant, with water as the sole byproduct. labmanager.com Similarly, titanium-bismuth clusters have been shown to be highly active and stable catalysts for polyesterification. acs.org
Minimizing or eliminating the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry.
Solvent-Free Synthesis: Performing reactions without a solvent (neat) simplifies workup, reduces waste, and lowers costs. Several studies have demonstrated the feasibility of solvent-free esterification.
The synthesis of flavor esters like methyl butyrate (B1204436) and octyl acetate (B1210297) has been successfully achieved under solvent-free conditions using immobilized lipase (B570770) as a biocatalyst. nih.gov
A study on the synthesis of C36 dimerate esters from dimer acid and various alcohols was conducted without any solvent or catalyst, relying on optimized temperature and efficient water removal to drive the reaction. researchgate.net
Mechanochemical methods, such as high-speed ball milling, have been developed for the solvent-free esterification of carboxylic acids at room temperature. rsc.org
Alternative "Greener" Solvents: When a solvent is necessary, replacing traditional solvents like DMF and NMP with more environmentally benign alternatives is a priority.
Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are considered "greener alternatives" to many VOCs. nih.gov
N-butyl-2-pyrrolidinone (NBP) has been proposed as a non-carcinogenic replacement for NMP. acsgcipr.org While viscosity can be an issue, it can be used in mixtures with other solvents like dimethyl carbonate. acsgcipr.org The use of such solvents can significantly reduce the environmental footprint of the synthesis of this compound and its analogs.
Continuous Flow Chemistry and Automated Synthesis for Scalable Research Production
The adoption of continuous flow chemistry and automated synthesis platforms represents a significant advancement in the production of fine chemicals and pharmaceutical intermediates, offering substantial benefits over traditional batch processing. nih.gov These methodologies are particularly advantageous for the scalable research production of specialty chemicals like this compound and its analogs. The principles of flow chemistry, such as superior heat and mass transfer, enhanced safety, and process control, contribute to improved reaction efficiency and product quality. nih.gov
Continuous flow synthesis is performed in reactors, such as microreactors or packed-bed reactors, where reagents are continuously pumped and mixed. nih.gov This approach allows for precise control over reaction parameters, including temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com The small reaction volumes inherent in flow reactors mitigate the risks associated with handling hazardous reagents and exothermic reactions, a common concern in batch production. mdpi.com Furthermore, the integration of in-line analytical techniques, such as mass spectrometry, enables real-time monitoring and optimization of the reaction process. nih.gov
The advantages of continuous flow chemistry are not merely theoretical but have been demonstrated in the synthesis of a variety of complex molecules. For instance, multi-step continuous flow systems have been successfully employed for the production of active pharmaceutical ingredients, showcasing the industrial applicability of this technology. nih.govmdpi.com While specific data on the continuous flow synthesis of this compound is not extensively published, the well-established benefits of this technology for the synthesis of substituted aromatic compounds suggest its high potential for this application.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (temperature, pressure, flow rate). mdpi.com |
| Safety | Higher risk with exothermic reactions and hazardous materials due to large volumes. | Enhanced safety due to small reactor volumes and better heat dissipation. mdpi.com |
| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the system for longer durations or in parallel. mdpi.com |
| Efficiency | Often lower yields and may require extensive purification. | Typically higher yields and purity due to optimized reaction conditions. nih.gov |
| Automation | More complex to automate fully. | Easily integrated with automated systems for high-throughput screening. mdpi.com |
| Waste Generation | Can generate significant amounts of solvent and reagent waste. | Reduced waste due to higher efficiency and potential for solvent recycling. |
Table 2: Examples of Compounds Synthesized Using Continuous Flow Chemistry
| Compound | Key Reaction Step in Flow | Noteworthy Advantage |
| Ibuprofen (B1674241) | Multi-step synthesis including acylation and rearrangement. | Rapid, three-minute synthesis with high overall yield. mdpi.com |
| Lomustine | Two-step telescoped sequence without intermediate isolation. | Significant reduction in reaction time and improved yield compared to batch process. nih.gov |
| (E/Z)-Tamoxifen | Grignard addition to a Weinreb amide. | High productivity, yielding 40 g of ketone intermediate in 6 hours. nih.gov |
| Methyl 2-(chlorosulfonyl)benzoate | Diazotization followed by chlorosulfonylation. | Inhibition of side reactions, leading to a high throughput of diazonium salt solution. researchgate.net |
Mechanistic Investigations of Reactions Involving Methyl 4,5 Dimethoxy 2 Methylbenzoate
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
The formation of Methyl 4,5-dimethoxy-2-methylbenzoate typically involves two key transformations: the formation of the benzoic acid backbone and its subsequent esterification. The kinetics and thermodynamics of these processes are critical for controlling reaction rates and product yields.
One plausible synthetic route to the core structure is through a Friedel-Crafts-type reaction on a suitably substituted benzene (B151609) ring, followed by oxidation and esterification. The kinetics of such electrophilic aromatic substitutions are highly dependent on the nature of the substituents. The two methoxy (B1213986) groups in the 4 and 5 positions are strong activating groups, donating electron density to the aromatic ring and accelerating the rate of electrophilic attack. Conversely, the methyl group at the 2-position, while also weakly activating, can exert steric hindrance, potentially influencing the regioselectivity and slowing down the reaction rate compared to an unhindered position.
The subsequent esterification of 4,5-dimethoxy-2-methylbenzoic acid with methanol (B129727) is a reversible reaction, typically catalyzed by a strong acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. youtube.com
The kinetics of this esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. For analogous benzoic acid esterifications, the reaction often follows second-order kinetics. The rate is dependent on the concentrations of both the protonated carboxylic acid and the alcohol. The thermodynamic equilibrium of the reaction can be shifted towards the product side by removing water as it is formed, a common strategy in industrial ester production.
| Parameter | Influence on Esterification of Benzoic Acids |
| Temperature | Increases reaction rate but can be limited by the boiling points of the reactants and solvent. |
| Catalyst Concentration | Higher concentration of acid catalyst generally increases the reaction rate. |
| Reactant Ratio | Using an excess of one reactant (usually the alcohol) can shift the equilibrium to favor ester formation. |
Elucidation of Reaction Intermediates and Transition States Using Advanced Techniques
Understanding the transient species—intermediates and transition states—that are formed during a reaction is key to a complete mechanistic picture. While experimental detection of these species is challenging due to their short lifetimes, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for their elucidation.
In the context of the formation of this compound, DFT calculations can model the reaction pathways. For a potential Friedel-Crafts acylation to introduce the methyl or a precursor to the carboxyl group, DFT can be used to calculate the energies of the possible arenium ion (or Wheland intermediate) isomers. The methoxy groups at positions 4 and 5 would significantly stabilize the positive charge in the ring through resonance, particularly when the electrophilic attack occurs at the ortho or para positions relative to them. The methyl group at position 2 would also contribute to stabilization through hyperconjugation, but its steric bulk would likely disfavor attack at the adjacent positions.
For the esterification reaction, computational models can map the potential energy surface of the reaction, identifying the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and collapse. These models can help to rationalize the observed reaction rates and selectivities. For instance, calculations can predict the energy barriers for different steps in the catalytic cycle, identifying the rate-determining step.
| Species | Description in the Context of this compound Formation | Method of Investigation |
| Arenium Ion (Wheland Intermediate) | A resonance-stabilized carbocation intermediate formed during electrophilic aromatic substitution on the dimethoxy-toluene precursor. | Primarily studied through computational methods like DFT to determine relative stabilities of different isomers. |
| Tetrahedral Intermediate | Formed during the nucleophilic attack of methanol on the protonated carbonyl carbon of 4,5-dimethoxy-2-methylbenzoic acid during esterification. | Its existence is inferred from kinetic data and supported by computational modeling of the reaction pathway. |
| Transition States | High-energy, short-lived structures that represent the energy maxima along the reaction coordinate for each elementary step. | Characterized computationally to determine activation energies and understand the geometry of the bond-making and bond-breaking processes. |
Catalytic Mechanisms in the Formation and Derivatization of this compound
Catalysis is fundamental to the efficient synthesis of this compound and its derivatives. As mentioned, acid catalysis is crucial for the esterification step. Strong mineral acids like sulfuric acid or hydrochloric acid are commonly used. The catalytic cycle begins with the protonation of the carboxylic acid, which is the key activating step.
In the broader context of synthesizing the substituted benzoic acid precursor, various catalytic systems could be employed. For instance, if a carboxylation reaction is used, a strong base like an organolithium reagent could be used to deprotonate the aromatic ring, followed by quenching with carbon dioxide. The mechanism here involves nucleophilic attack of the resulting aryl anion on CO2.
Furthermore, derivatization of this compound can also be achieved through various catalytic methods. For example, palladium-catalyzed cross-coupling reactions could be used to introduce new substituents onto the aromatic ring, assuming a suitable leaving group is present on the ring. The catalytic cycle for such reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation (for Suzuki) or migratory insertion and beta-hydride elimination (for Heck), and finally reductive elimination to regenerate the catalyst and yield the product.
Stereochemical Control and Chirality Induction in Complex Reaction Pathways
While this compound itself is not chiral, the introduction of chiral centers is a key consideration in the synthesis of many biologically active molecules. Should a synthetic route involving this compound lead to the formation of a new stereocenter, controlling the stereochemical outcome would be of paramount importance.
For instance, if a prochiral ketone were to be introduced onto the aromatic ring and subsequently reduced to a hydroxyl group, a chiral center would be created. The use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand (e.g., as in the Corey-Bakshi-Shibata reduction), could lead to the enantioselective formation of one alcohol enantiomer over the other. The mechanism of such a reaction involves the formation of a diastereomeric transition state between the substrate and the chiral reagent, where one transition state is energetically favored, leading to the observed stereoselectivity.
Similarly, if a double bond were introduced in a side chain attached to the aromatic ring, an asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP) could be employed to create one or more stereocenters with high enantiomeric excess. The mechanism of these reactions involves the coordination of the alkene to the chiral metal center, followed by the diastereoselective insertion of hydrogen.
While there are no specific examples in the literature detailing stereochemical control in reactions of this compound, the principles of asymmetric synthesis are well-established and could certainly be applied to its derivatives.
Advanced Spectroscopic and Analytical Research Techniques for Methyl 4,5 Dimethoxy 2 Methylbenzoate Systems
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of "Methyl 4,5-dimethoxy-2-methylbenzoate." While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for resolving ambiguities and confirming the precise connectivity of atoms within the molecule.
Detailed Research Findings:
For a molecule with multiple substituents on a benzene (B151609) ring like "this compound," 1D NMR spectra can sometimes be challenging to interpret due to overlapping signals and complex coupling patterns. 2D NMR experiments provide the necessary resolution and correlation data to overcome these challenges.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. For instance, it would definitively show the correlation between the two aromatic protons, confirming their adjacent positions on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For "this compound," HSQC would link the aromatic proton signals to their corresponding carbon signals in the aromatic region, and the methyl proton signals to their respective carbon signals. youtube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. In the context of "this compound," a NOESY experiment could provide insights into the preferred conformation of the methoxy (B1213986) and methyl ester groups relative to the benzene ring. researchgate.net
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is presented below, based on data from structurally similar compounds. chemicalbook.comrsc.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H (C3-H) | 6.8 - 7.2 | 110 - 115 |
| Aromatic-H (C6-H) | 7.3 - 7.7 | 120 - 125 |
| Methoxy-H (C4-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Methoxy-H (C5-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Methyl-H (C2-CH₃) | 2.2 - 2.5 | 15 - 20 |
| Ester Methyl-H (COOCH₃) | 3.7 - 3.9 | 50 - 55 |
| Aromatic-C (C1) | - | 125 - 130 |
| Aromatic-C (C2) | - | 135 - 140 |
| Aromatic-C (C4) | - | 145 - 150 |
| Aromatic-C (C5) | - | 150 - 155 |
| Carbonyl-C (COO) | - | 165 - 170 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of "this compound" and any reaction byproducts. Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, which provides valuable structural information. researchgate.netnih.gov
Detailed Research Findings:
In the synthesis of "this compound," HRMS can be used to confirm the successful formation of the product by matching the experimentally determined exact mass to the theoretically calculated mass. For C₁₁H₁₄O₄, the expected monoisotopic mass is 210.0892 Da.
MS/MS fragmentation patterns are critical for distinguishing between isomers. The fragmentation of "this compound" would likely involve characteristic losses of the methyl ester group (·OCH₃) and subsequent loss of carbon monoxide (CO). The fragmentation pattern of aromatic esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For instance, a common fragmentation pathway for methyl benzoates is the loss of the methoxy radical (·OCH₃) to form an acylium ion, followed by the loss of a CO molecule. docbrown.info
A plausible fragmentation pattern for "this compound" is outlined below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 210.0892 | 179.0757 | ·OCH₃ (31.0135 Da) |
| 179.0757 | 151.0808 | CO (27.9949 Da) |
| 151.0808 | 136.0573 | ·CH₃ (15.0235 Da) |
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such studies would be essential for confirming the substitution pattern on the benzene ring of "this compound" and understanding its packing in the crystal lattice.
Detailed Research Findings:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. rsc.org Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability. While polymorphism in cocrystals of benzoate (B1203000) derivatives has been studied, specific polymorphism studies on "this compound" are not widely reported. rsc.org Should different crystalline forms of this compound be discovered, X-ray crystallography would be the primary technique for their structural characterization.
A hypothetical table of crystallographic parameters, based on typical values for small organic molecules, is provided below:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 9.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1100 - 1800 |
| Z (molecules/cell) | 4 |
| Calculated Density | 1.2 - 1.4 g/cm³ |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) in Process Analytical Technology (PAT) for Reaction Optimization
Process Analytical Technology (PAT) involves the use of in-line or on-line analytical techniques to monitor and control manufacturing processes in real-time. researchgate.net For the synthesis of "this compound," hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable PAT tools. chromatographyonline.comnih.govjmchemsci.com
Detailed Research Findings:
GC-MS: This technique is well-suited for monitoring the progress of reactions involving volatile compounds. In the synthesis of "this compound," GC-MS could be used to track the consumption of starting materials and the formation of the product and any volatile impurities. nih.govjmchemsci.com
LC-MS: For less volatile compounds or for reaction mixtures that are not amenable to GC, LC-MS is the preferred method. It can be used to monitor the reaction progress and to identify non-volatile byproducts. nih.govnih.gov LC-MS is particularly powerful as it provides both retention time data from the LC and mass data from the MS, allowing for confident identification of components in a complex mixture.
LC-NMR: While less common for real-time process monitoring due to sensitivity and instrumentation complexity, LC-NMR is a powerful off-line technique for the definitive structural elucidation of impurities isolated from a reaction mixture by HPLC.
The application of these techniques within a PAT framework allows for a deeper understanding of the reaction kinetics and mechanism, leading to optimized reaction conditions, improved yield, and higher purity of "this compound."
Advanced Chromatographic Methods (e.g., Chiral HPLC, preparative SFC) for Separation and Purity Assessment in Research-Scale Syntheses
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential techniques for the purification and purity assessment of synthesized compounds like "this compound."
Detailed Research Findings:
Chiral HPLC: If a synthetic route to "this compound" were to involve chiral intermediates or result in a chiral product through subsequent modifications, chiral HPLC would be necessary to separate the enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds, including benzoate derivatives. nih.govchiralpedia.comnih.govregistech.com
Preparative SFC: Preparative Supercritical Fluid Chromatography (SFC) is increasingly being used as a greener and often faster alternative to preparative HPLC for the purification of compounds. americanpharmaceuticalreview.comwaters.comresearchgate.net SFC utilizes supercritical CO₂ as the main mobile phase, which is non-toxic and easily removed from the collected fractions. chromatographyonline.com This technique would be highly applicable for the purification of "this compound" on a research scale, allowing for the efficient removal of starting materials and byproducts.
The choice of chromatographic method and conditions would depend on the specific purification challenge, including the nature of the impurities and the scale of the synthesis.
Computational and Theoretical Chemistry Studies on Methyl 4,5 Dimethoxy 2 Methylbenzoate
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters
There are no specific quantum chemical calculations for Methyl 4,5-dimethoxy-2-methylbenzoate found in the reviewed literature.
Such studies, were they to be conducted, would typically employ methods like Density Functional Theory (DFT) to elucidate the electronic properties of the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations would predict spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would provide valuable data for the structural confirmation of the compound. Similarly, the simulation of its infrared (IR) spectrum would help in identifying the vibrational frequencies of its functional groups. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Data Table for Quantum Chemical Calculations
Since no experimental or theoretical data is available, a hypothetical table is presented below to illustrate the kind of information that would be generated from such studies.
| Parameter | Hypothetical Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No dedicated molecular dynamics (MD) simulation studies for this compound are available in the current body of scientific literature.
MD simulations would be instrumental in understanding the conformational flexibility of the molecule. Specifically, these simulations could explore the rotational barriers around the single bonds, such as those connecting the methoxy (B1213986) groups and the ester group to the benzene (B151609) ring. This would provide insights into the most stable conformations of the molecule in different solvent environments. Additionally, MD simulations could be used to study the intermolecular interactions between molecules of this compound in a condensed phase, helping to understand its bulk properties.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction in Chemical Design (excluding clinical outcomes)
There is no published research on the in silico modeling for Structure-Activity Relationship (SAR) prediction of this compound for chemical design purposes.
SAR studies are crucial in the design of new chemical entities with desired properties. For a compound like this compound, in silico SAR models would computationally screen a library of its derivatives. By systematically modifying the functional groups on the benzene ring, these models could predict how changes in the molecular structure would affect a particular chemical property or reactivity. This predictive capability would guide synthetic chemists in prioritizing which derivatives to synthesize and test, thereby accelerating the discovery of new compounds with enhanced characteristics.
Prediction of Reaction Pathways and Transition States through Computational Methods
A review of the literature indicates a lack of studies on the prediction of reaction pathways and transition states for this compound using computational methods.
Computational methods, particularly quantum chemical calculations, are powerful tools for mapping out the potential energy surfaces of chemical reactions. For this compound, such studies could predict the most likely pathways for its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, researchers could determine the activation energies and reaction kinetics for various potential transformations. This would be invaluable for optimizing reaction conditions and for understanding the stability of the compound.
Role of Methyl 4,5 Dimethoxy 2 Methylbenzoate As a Precursor or Intermediate in Complex Molecule Synthesis
Utilization in Natural Product Total Synthesis Pathways
While Methyl 4,5-dimethoxy-2-methylbenzoate is a versatile synthetic building block, its specific application in the total synthesis of natural products is not widely documented in publicly available scientific literature.
Application in the Construction of Advanced Synthetic Intermediates for Downstream Chemical Transformations
This compound serves as a valuable starting material for creating more elaborate synthetic intermediates. The functional groups on the molecule can be selectively transformed to build molecular complexity. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethoxy-2-methylbenzoic acid, which can then participate in a variety of reactions such as amidation. cymitquimica.com
A key transformation is the reduction of the carboxyl functional group. The related compound, 4,5-dimethoxy-2-methylbenzoic acid, can be reduced to form (4,5-dimethoxy-2-methylphenyl)methanol. egyankosh.ac.inegyankosh.ac.in This reaction converts the carboxylic acid into a primary alcohol, a fundamental intermediate that can undergo numerous subsequent reactions, including oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification. Such intermediates are crucial in multi-step synthetic campaigns. This specific reduction can be achieved using hydride transfer reagents like borane-dimethyl sulfide (B99878) complex (BH₃-S(CH₃)₂). egyankosh.ac.inegyankosh.ac.in
Furthermore, the compound has been identified as a precursor in the synthesis of complex pharmaceutical scaffolds, such as phenanthrene (B1679779) lactam derivatives, which have been investigated for their potential biological activities. google.com
Table 1: Transformation to an Advanced Synthetic Intermediate
| Starting Material | Reagent(s) | Product (Intermediate) | Downstream Potential |
| 4,5-Dimethoxy-2-methylbenzoic acid | Borane-dimethyl sulfide (BH₃-S(CH₃)₂) in THF | (4,5-Dimethoxy-2-methylphenyl)methanol egyankosh.ac.inegyankosh.ac.in | Oxidation, Substitution, Etherification |
Integration into Diverse Heterocyclic Systems for Chemical Scaffold Exploration
The structure of this compound is suitable for use in the synthesis of heterocyclic compounds. molaid.com A common strategy in medicinal chemistry involves the construction of heterocyclic rings, which are core components of many pharmaceuticals.
A plausible synthetic route involves the functionalization of the 2-methyl group. This benzylic position can be halogenated, for example, via free-radical bromination using N-Bromosuccinimide (NBS), to yield methyl 2-(bromomethyl)-4,5-dimethoxybenzoate. This activated intermediate possesses a reactive electrophilic site (the bromomethyl group) and a nucleophilic site precursor (the ester, which can be converted to an amide or other functionalities). This di-functional nature allows for intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic systems. For example, reaction with a primary amine could lead to the formation of a lactam, a foundational structure in many bioactive molecules.
Table 2: Potential Heterocyclic Scaffolds via a Functionalized Intermediate
| Intermediate | Reactant | Potential Heterocyclic System |
| Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | Ammonia or Primary Amines | Isoindolinone / Lactam |
| Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | Thiourea followed by hydrolysis | Thiophen-fused heterocycle |
| Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | Hydrazine | Phthalazinone derivative |
Strategic Use in Fragment-Based Approaches for Chemical Probe Discovery
The strategic application of this compound specifically within fragment-based approaches for the discovery of chemical probes is not extensively reported in the available scientific literature.
Emerging Research Applications and Future Directions for Methyl 4,5 Dimethoxy 2 Methylbenzoate Chemistry
Potential in Advanced Materials Chemistry (e.g., as specialized monomer units or building blocks)
The structural characteristics of Methyl 4,5-dimethoxy-2-methylbenzoate make it a compelling candidate as a monomer or a foundational building block for the synthesis of advanced polymers. The presence of multiple functional groups—an ester and two methoxy (B1213986) groups—offers various sites for polymerization or modification, paving the way for materials with tailored properties.
While direct polymerization of this compound has not been extensively documented, research into structurally related dimethoxy-substituted aromatic compounds provides insight into its potential. For example, the synthesis of poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers has demonstrated that these materials exhibit enhanced solubility in common organic solvents and possess well-developed polaronic features, which are crucial for conducting polymers. ias.ac.in These polymers also show resistance to thermal changes, which may be attributed to cross-linking reactions involving the methoxy groups. ias.ac.in The dimethoxy-substituted polyanilines have been observed to form a tubular morphology. ias.ac.in
Furthermore, the development of novel poly(benzoxazole imide)s (PBOPIs) from isomeric diamine monomers containing benzoxazole (B165842) moieties highlights the utility of complex aromatic structures in creating high-performance polymers. rsc.org These polymers exhibit high glass transition temperatures, excellent thermal stability, and robust mechanical properties. rsc.org By analogy, the rigid, substituted benzene (B151609) core of this compound could be incorporated into polymer backbones to enhance thermal and mechanical stability.
The ester group of this compound can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. Polyesters are a significant class of polymers made from dicarboxylic acids and diols. nih.gov The specific substitution pattern of the resulting monomer unit would influence the properties of the final polymer, such as its thermal stability and mechanical strength. For instance, poly(ester amide)s derived from furan-2,5-dicarboxylate (B1257723) have shown that increasing the number of methylene (B1212753) groups in the polymer backbone affects the glass transition temperature and mechanical properties. figshare.com
The following table outlines potential polymer types that could be synthesized using derivatives of this compound and their prospective properties.
| Polymer Type | Potential Monomer Derivative | Prospective Properties |
| Polyester | 4,5-Dimethoxy-2-methyl-1,X-benzenedicarboxylic acid | Enhanced thermal stability, altered solubility |
| Polyamide | 4,5-Dimethoxy-2-methyl-1,X-benzenedicarboxylic acid | High-temperature resistance, specific mechanical strength |
| Polybenzoxazole | Amino- and hydroxy-derivatized this compound | Excellent thermal and chemical resistance |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is another promising area for the application of this compound. researchgate.net The self-assembly of molecules into well-ordered structures is driven by non-covalent interactions, such as hydrogen bonding and aromatic interactions. nih.govsciengine.com
Research on benzoic acid and its derivatives has shown that these molecules can form hydrogen-bonded dimers that further organize into higher-order structures through aromatic stacking. nih.govsciengine.com The specific substituents on the benzoic acid ring play a critical role in directing the self-assembly process. For instance, a study on a benzoate (B1203000) ester, dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), revealed its ability to self-assemble into chiral twisted nanowires in a mixed solvent system. nih.gov The chirality and morphology of these assemblies could be controlled by varying the solvent composition. nih.gov
In the context of this compound, the methoxy and methyl groups would sterically and electronically influence the intermolecular interactions. The ester group, while not a strong hydrogen bond donor, can participate in dipole-dipole interactions and influence the packing of the molecules. The self-assembly of mono-modified β-cyclodextrin substituted with benzoic acid derivatives has demonstrated that even subtle changes in substituent groups can lead to different supramolecular architectures. chemistryjournals.net
The potential for this compound and its derivatives to form ordered structures could be harnessed for applications in nanofabrication and the development of functional materials. For example, the controlled self-assembly of a porphyrin-substituted benzoic acid has been driven by chemical energy, leading to the formation of highly ordered 2D nanosheets. researchgate.net This suggests that with appropriate modification, derivatives of this compound could be designed to respond to external stimuli, forming dynamic supramolecular systems.
Green Chemistry Innovations and Sustainability in Synthetic Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. mdpi.com The synthesis of polysubstituted aromatic compounds like this compound provides a platform for implementing these principles.
Traditional synthetic routes often rely on harsh reagents and generate significant waste. mdpi.com However, recent advancements offer more sustainable alternatives. These include the use of safer solvents, biocatalysis, and energy-efficient reaction conditions. mdpi.com For example, the synthesis of ibuprofen (B1674241) has been made greener through a catalytic process that improves atom economy and avoids toxic reagents. mdpi.com
The development of sustainable routes to polysubstituted aromatic compounds is an active area of research. nih.govchemistryjournals.net Organocatalytic benzannulation, for instance, provides an efficient way to assemble structurally diverse arenes under mild conditions. nih.gov In the context of this compound, greener synthetic strategies could focus on several areas:
Catalysis: Employing recyclable catalysts, such as solid acids, to replace traditional homogeneous catalysts.
Solvent Choice: Utilizing benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions.
Feedstocks: Investigating the use of renewable starting materials.
A study on the synthesis of a related compound, methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate, started from 3,4-dimethoxycinnamic acid, highlighting a multi-step synthesis where green chemistry principles could be applied at each stage. researchgate.net
The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzoates.
| Green Chemistry Principle | Application in Benzoate Synthesis |
| Use of Catalysis | Employing solid acid catalysts for esterification to allow for easy recovery and reuse. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents | Using water or other environmentally benign solvents in reactions such as benzannulations. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of reaction conditions. researchgate.netacs.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work. ijcce.ac.irmdpi.com
For a molecule like this compound, AI can be applied in several ways:
Retrosynthesis Planning: AI-powered tools can propose multiple synthetic pathways to the target molecule, allowing chemists to choose the most efficient and sustainable route. ijcce.ac.ir These tools can integrate with databases of commercially available starting materials to provide practical and cost-effective solutions. ijcce.ac.ir
Reaction Condition Prediction: ML models can predict suitable catalysts, solvents, reagents, and temperatures for specific reactions, such as the esterification of the corresponding benzoic acid. ijcce.ac.ir This can significantly reduce the amount of trial-and-error experimentation required.
Yield Optimization: By analyzing the effects of various reaction parameters, ML algorithms can help optimize the yield of a desired product. mdpi.com This is particularly useful for complex, multi-step syntheses.
Recent studies have demonstrated the power of ML in predicting the outcomes of reactions like transesterification catalyzed by metal-organic frameworks, with models like XGBoost achieving high predictive accuracy. nih.gov Furthermore, generative large language models are being developed to translate chemical reactions into natural language procedures, which could streamline the documentation and execution of syntheses. magnusgroup.org The integration of AI with robotic platforms is leading to the development of "self-driving" laboratories that can accelerate the discovery and synthesis of new molecules. mdpi.com
Unexplored Reactivity and Catalytic Transformations of Dimethoxybenzoate Esters
The specific arrangement of substituents on the aromatic ring of this compound creates a unique electronic environment that can lead to novel reactivity. While the chemistry of this particular compound is not extensively explored, the reactivity of related benzoic acid derivatives and substituted arenes provides clues to potential transformations.
Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of aromatic compounds. magnusconferences.commdpi.comelsevierpure.comdntb.gov.uarsc.org The methoxy groups on the benzene ring of this compound are electron-donating and can direct C-H activation to specific positions. A study on the rhodium-catalyzed annulation of 3,4-dimethoxybenzoic acid with alkynes showed excellent regioselectivity, which was attributed to both steric and coordination effects of the methoxy groups. acs.org This suggests that the C-H bonds on the ring of this compound could be selectively functionalized to introduce new substituents.
The ester group itself can also act as a directing group in catalytic reactions. For example, ester-directed Ru-catalyzed C-O activation has been used for the cross-coupling of ortho-methoxy naphthoates with organoboron compounds. This type of transformation could potentially be applied to this compound to achieve novel C-C bond formations.
Furthermore, the reactivity of the ester group itself can be explored. For example, the reduction of the ester to an alcohol or an aldehyde would provide a new set of functional groups for further transformations. The development of new catalytic methods for these transformations under mild and selective conditions remains an active area of research.
Potential unexplored reactions for this compound and its derivatives are summarized in the table below.
| Reaction Type | Potential Outcome |
| Regioselective C-H Halogenation | Introduction of halogen atoms at specific positions on the aromatic ring. |
| Catalytic Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds at various positions. |
| Dearomatization Reactions | Transformation of the aromatic ring into a non-aromatic cyclic system. |
| Directed ortho-Metalation | Functionalization of the position ortho to the methyl group. |
Q & A
Q. What are the common synthetic routes for preparing Methyl 4,5-dimethoxy-2-methylbenzoate, and what critical parameters influence yield and purity?
- Methodological Answer : A typical synthesis involves esterification of 4,5-dimethoxy-2-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Reaction temperature : Controlled reflux (~80–100°C) to avoid decarboxylation.
- Solvent selection : Anhydrous conditions to prevent hydrolysis of the ester.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Alternative routes may employ protective groups for methoxy substituents during intermediate steps to prevent undesired side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.5–7.5 ppm) show splitting patterns reflecting substitution (e.g., para/meta coupling).
- Methoxy groups (δ ~3.8–3.9 ppm, singlet) and methyl ester (δ ~3.7 ppm, singlet) confirm substitution positions.
- IR Spectroscopy :
- Strong C=O stretch (~1720 cm⁻¹) for the ester group; absence of -OH peaks confirms esterification.
- X-ray Crystallography : Resolves ambiguities in substituent positioning and confirms steric effects of the 2-methyl group .
Q. What are the solubility properties of this compound in common organic solvents, and how does solvent choice impact reaction design?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Limited solubility in hexane necessitates solvent optimization for reactions:
- Nucleophilic substitutions : Use DMF to enhance reactivity of electrophilic carbonyl groups.
- Catalytic hydrogenation : Ethanol/water mixtures improve catalyst dispersion.
Solvent stability data (e.g., avoidance of prolonged storage in halogenated solvents at >40°C) should be considered .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved, and what strategies validate structural assignments?
- Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from dynamic effects (e.g., rotameric equilibria in esters). Strategies include:
- Variable-temperature NMR : Identifies coalescence temperatures for conformational exchange.
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of substituents.
- Cross-validation with XRD : Resolves absolute configurations and confirms substituent positions .
Q. What catalytic systems optimize the methoxy group introduction in the synthesis of this compound, and what mechanistic insights guide catalyst selection?
- Methodological Answer : Methoxylation via Ullmann coupling or nucleophilic aromatic substitution (SNAr) requires:
- Copper catalysts : For Ullmann reactions (e.g., CuI/1,10-phenanthroline) under microwave irradiation to reduce reaction time.
- Base selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of methoxide ions in SNAr.
Mechanistic studies (e.g., DFT calculations) highlight the role of electron-withdrawing groups in activating the aromatic ring for substitution .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions, and how do electronic effects influence reaction pathways?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic attack at the ester carbonyl. Electron-donating methoxy groups reduce electrophilicity, slowing hydrolysis.
- Hammett plots : Correlate substituent effects (σ values) with reaction rates. The 2-methyl group introduces steric hindrance, favoring bulkier nucleophiles to attack from less hindered positions .
Q. How does the steric environment of the 2-methyl group influence the regioselectivity of subsequent functionalization reactions on this compound?
- Methodological Answer : The 2-methyl group directs electrophiles to the less hindered para position (C-4 or C-5) via steric shielding. Experimental validation includes:
- Competitive iodination : Iodine preferentially substitutes at C-5 over C-6 in electrophilic aromatic substitution.
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids show higher yields at C-4 due to reduced steric clash .
Q. What are the challenges in achieving enantioselective modifications of this compound, and how do chiral auxiliaries or catalysts address these issues?
- Methodological Answer : The planar ester group limits chiral induction. Strategies include:
- Chiral Lewis acids : Eu(fod)₃ induces asymmetry in Diels-Alder reactions via coordination to methoxy groups.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures.
- Atropisomerism : Bulky substituents at C-2 and C-5 create rotational barriers, enabling isolation of stable enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
